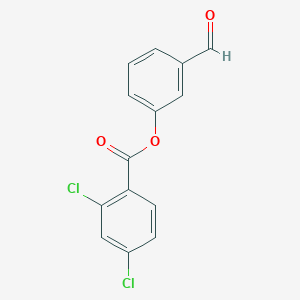

3-Formylphenyl 2,4-dichlorobenzoate

Descripción

Role of the Formyl Group as an Aldehyde Moiety

The formyl group (-CHO) is the simplest aldehyde functional group and is a cornerstone of organic synthesis. fiveable.me Its presence in 3-Formylphenyl 2,4-dichlorobenzoate (B1228512) introduces a site of high reactivity. The carbonyl carbon of the formyl group carries a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. fiveable.me This reactivity is fundamental to a wide array of chemical transformations.

Formylation, the process of adding a formyl group, is a key strategy for constructing complex molecules from simpler precursors. biologyinsights.com In the context of aromatic compounds, reactions like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction are employed to introduce a formyl group onto an aromatic ring. biologyinsights.comwikipedia.org The formyl group itself can be readily oxidized to a carboxylic acid, a common and useful transformation in synthetic organic chemistry. fiveable.me

Characteristics of the Benzoate (B1203000) Ester Linkage

Aromatic esters, such as the benzoate group in this compound, are prevalent in organic chemistry and are found in numerous natural and synthetic products. waseda.jpnumberanalytics.com The ester linkage (-COO-) is formed through the condensation of a carboxylic acid and an alcohol. numberanalytics.com In 3-Formylphenyl 2,4-dichlorobenzoate, this linkage connects the 2,4-dichlorobenzoyl group to the 3-formylphenyl moiety.

Aromatic esters are generally more stable than their aliphatic counterparts due to the electron-delocalizing effects of the aromatic ring. numberanalytics.com However, they can still undergo a variety of reactions. Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base to yield the corresponding carboxylic acid and alcohol. libretexts.org Esters can also be reduced to alcohols using strong reducing agents like lithium aluminum hydride or converted to aldehydes with reagents such as diisobutylaluminum hydride (DIBAH). numberanalytics.comlibretexts.org

Influence of the Chlorinated Aromatic System

The presence of two chlorine atoms on the benzoyl portion of the molecule significantly influences its electronic properties and reactivity. Halogenation of aromatic rings is a common synthetic procedure, often achieved through electrophilic aromatic substitution. youtube.comwikipedia.org The chlorine atoms are electron-withdrawing groups, which can affect the reactivity of the aromatic ring and the attached ester group.

The electron-withdrawing nature of the chlorine atoms can make the carbonyl carbon of the ester more electrophilic, potentially increasing its susceptibility to nucleophilic attack. Furthermore, the presence of halogens on an aromatic ring can influence the orientation of further electrophilic substitution reactions. The formation of chlorinated aromatics can be influenced by factors such as the presence of a catalyst and the reaction temperature. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-formylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-4-5-12(13(16)7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEOOFCETKEGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance As a Synthetic Intermediate and Building Block

The combination of a reactive aldehyde and a modifiable ester group makes 3-Formylphenyl 2,4-dichlorobenzoate (B1228512) a valuable intermediate in organic synthesis. The formyl group provides a handle for a multitude of reactions, including oxidations, reductions, and the formation of new carbon-carbon bonds through reactions like the Wittig or Grignard reactions.

The ester linkage can be cleaved under specific conditions to release the 3-formylphenol and 2,4-dichlorobenzoic acid moieties, which can then be used in subsequent synthetic steps. This strategic unmasking of functional groups is a powerful tool in the construction of complex target molecules. The presence of the dichlorinated ring also offers possibilities for cross-coupling reactions, which are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Contextualization Within Aromatic Ester and Aldehyde Chemistry Research

Esterification Pathways for Benzoate (B1203000) Construction

The formation of the ester bond is the crucial step in synthesizing aryl benzoates. Several established methods can be employed, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.

Classical Acid-Catalyzed Fischer-Speier Esterification and its Modern Adaptations

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process typically requires an excess of one reactant or the removal of water to favor the formation of the ester. masterorganicchemistry.comorganic-chemistry.org

The direct synthesis of this compound via this method would involve reacting 2,4-dichlorobenzoic acid with 3-hydroxybenzaldehyde (B18108) using an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism initiates with the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comorganic-chemistry.org

Modern adaptations of Fischer esterification focus on improving efficiency and selectivity. Catalysts such as hafnium(IV) and zirconium(IV) salts have been shown to be effective for direct ester condensation. organic-chemistry.org Additionally, bulky diarylammonium arenesulfonates have been developed as selective esterification catalysts. organic-chemistry.org

Table 1: Comparison of Catalysts in Fischer-Speier Esterification

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Brønsted Acids | H₂SO₄, TsOH, HCl | Traditional, strong acids, equilibrium-driven. masterorganicchemistry.com |

| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts | Can catalyze direct condensation. organic-chemistry.org |

| Specialty Catalysts | Bulky Diarylammonium Arenesulfonates | Designed for enhanced selectivity. organic-chemistry.org |

Carbodiimide-Mediated Steglich Esterification and Variants (e.g., DCC, DMAP)

For substrates that are sensitive to the harsh conditions of acid catalysis, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.org This method utilizes a carbodiimide, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling reagent to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is significantly accelerated by the addition of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com

In the synthesis of this compound, 2,4-dichlorobenzoic acid would be treated with DCC and a catalytic amount of DMAP in an aprotic solvent, followed by the addition of 3-hydroxybenzaldehyde. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species is then readily attacked by the alcohol (3-hydroxybenzaldehyde) to furnish the desired ester, regenerating the DMAP catalyst. A key advantage of this method is that the water generated during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

The mild, room-temperature conditions of the Steglich esterification make it particularly suitable for synthesizing esters from sensitive or sterically hindered substrates. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Abbreviation | Function |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Coupling reagent, activates the carboxylic acid and dehydrates the reaction. wikipedia.org |

| 4-Dimethylaminopyridine | DMAP | Nucleophilic catalyst, accelerates the reaction and suppresses side reactions. wikipedia.orgsynarchive.com |

Advanced Coupling Reagent Strategies for Ester Formation

Beyond classical and Steglich methods, a variety of advanced coupling reagents have been developed to facilitate ester formation, often under very mild conditions and with high yields. These reagents are typically used to convert the carboxylic acid into a more reactive species in situ. While specific application to this compound is not detailed in the provided context, these general methods are highly relevant.

One common strategy involves the use of phosphonium (B103445) or uranium-based reagents. Another approach is the Schotten-Baumann reaction, which involves treating a phenol (B47542) with an acid chloride in the presence of a base. stansacademy.comyoutube.com For the target molecule, this would entail reacting 3-hydroxybenzaldehyde with 2,4-dichlorobenzoyl chloride in the presence of a base like sodium hydroxide (B78521). stansacademy.com This method is often rapid and high-yielding. stansacademy.com

Transesterification Processes Involving Benzoic Acid Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. youtube.com This reaction can be catalyzed by either acids or bases. To synthesize this compound, one could start with a simple alkyl ester of 2,4-dichlorobenzoic acid, such as methyl 2,4-dichlorobenzoate, and react it with 3-hydroxybenzaldehyde.

The reaction involves the nucleophilic attack of 3-hydroxybenzaldehyde on the carbonyl carbon of the starting ester. The equilibrium can be driven towards the desired product by using a large excess of 3-hydroxybenzaldehyde or by removing the alcohol byproduct (e.g., methanol) from the reaction mixture.

Regioselective Esterification Approaches for Substituted Phenols

When a phenol contains multiple hydroxyl groups or other reactive sites, regioselective esterification becomes critical. While 3-hydroxybenzaldehyde has only one hydroxyl group, the principles of regioselectivity are important for the synthesis of related, more complex structures. For instance, in a dihydroxybenzaldehyde, one hydroxyl group might be selectively acylated over another due to differences in steric hindrance or electronic properties. Protective group chemistry is often employed to block more reactive sites, allowing for esterification at the desired position, followed by deprotection.

Introduction of the Formyl Group (Formylation Reactions)

The formyl group (-CHO) is a key functional group in this compound. This group can either be present on the phenolic starting material (3-hydroxybenzaldehyde) prior to esterification, or it can be introduced onto a pre-formed phenyl benzoate backbone.

The more direct and common synthetic route involves using 3-hydroxybenzaldehyde as the starting phenol. This commercially available reagent already contains the required formyl group at the meta-position relative to the hydroxyl group.

Alternatively, formylation of a phenyl 2,4-dichlorobenzoate precursor could be achieved through various established methods for introducing an aldehyde group onto an aromatic ring. However, this approach is more complex due to potential side reactions and the need to control the regioselectivity of the formylation reaction on the phenyl ring of the ester.

In a related context, the synthesis of tri(4-formylphenyl) phosphonate (B1237965) has been reported, demonstrating the compatibility of the formyl group with certain reaction conditions used to form ester-like linkages. nih.gov

An in-depth analysis of the synthetic pathways leading to the formation of this compound and its core structural components reveals a variety of established and innovative chemical methodologies. The synthesis of this target molecule is logically approached by considering the formation of its two primary precursors: the formylated phenol moiety and the dichlorinated benzoate moiety, which are subsequently joined via esterification. This article focuses exclusively on the synthetic strategies for these crucial structural motifs.

Advanced Spectroscopic and Structural Characterization in Research

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

For 3-Formylphenyl 2,4-dichlorobenzoate (B1228512), a crystal structure analysis would reveal the relative orientations of the two aromatic rings and the conformation of the ester linkage. The planarity of the aromatic rings and the aldehyde group would be confirmed, and any twisting between the rings could be quantified. For instance, studies on similar aromatic esters have shown that the dihedral angle between the phenyl rings can vary significantly depending on the substitution pattern and crystal packing forces. Without experimental data, specific values for unit cell dimensions, space group, and atomic coordinates for 3-Formylphenyl 2,4-dichlorobenzoate remain undetermined.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are fundamental techniques for organic compounds.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, typically in the range of 9.5-10.5 ppm. The aromatic protons on both the formylphenyl and dichlorophenyl rings would appear in the aromatic region (approximately 7.0-8.5 ppm), with their chemical shifts and coupling patterns providing information about their substitution patterns and electronic environments.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons of the aldehyde and ester groups (typically in the regions of 190-200 ppm and 160-170 ppm, respectively), as well as for the aromatic carbons. The number of distinct signals would also confirm the molecular symmetry in solution. Advanced NMR techniques, such as NOESY, could provide insights into the through-space proximity of different protons, helping to define the preferred solution-state conformation. However, no specific chemical shift or coupling constant data has been reported for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The monoisotopic mass of this compound is 293.9850 g/mol . HRMS would confirm this mass with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization can provide valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ester bond, leading to the formation of ions corresponding to the 2,4-dichlorobenzoyl cation and the 3-formylphenoxide radical, or vice versa. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum of any chlorine-containing fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl stretching vibrations of the aldehyde and ester groups. The aldehyde C=O stretch typically appears around 1700 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹. The C-O stretching of the ester group would also be prominent. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. The C-Cl stretching vibrations of the dichlorinated ring would likely appear in the lower frequency region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules with aromatic rings and carbonyl groups, such as this compound, are expected to absorb in the UV region.

The spectrum would likely show π → π* transitions associated with the aromatic rings and the carbonyl groups. The presence of the aldehyde and the dichlorobenzoyl groups could lead to a complex spectrum with multiple absorption bands. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule. While general assumptions can be made, specific λmax values and molar absorptivity coefficients are not available in the absence of experimental data.

Computational Chemistry and Theoretical Studies of 3 Formylphenyl 2,4 Dichlorobenzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the geometry of a molecule to find its most stable conformation (lowest energy state). asianresassoc.org For a compound like 3-Formylphenyl 2,4-dichlorobenzoate (B1228512), DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. libretexts.org A smaller energy gap generally indicates higher reactivity. libretexts.org For 3-Formylphenyl 2,4-dichlorobenzoate, this analysis would help in predicting its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the formyl and ester groups as potential sites for electrophilic interaction, and any electron-deficient regions as sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and help identify its preferred shapes in different environments. For a molecule with multiple rotatable bonds like this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding how its shape might change under different conditions.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comepa.govpnrjournal.com It maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify close contacts between atoms, which are indicative of intermolecular interactions like hydrogen bonds and van der Waals forces. nih.govmdpi.com The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. mdpi.comepa.gov For this compound, this analysis would be crucial for understanding how the molecules pack in the solid state and which forces govern the crystal structure. Energy framework analysis complements this by calculating the interaction energies between molecules in the crystal, providing a visual representation of the strength and nature of the packing. pnrjournal.com

Computational Prediction of Reaction Pathways and Transition States

Due to a lack of specific computational studies on this compound, this section will infer its probable reaction pathways and transition states based on established theoretical research on analogous ester compounds. The primary reactions considered are its formation via Fischer esterification and its breakdown through hydrolysis. Computational chemistry provides powerful tools to model these processes, offering insights into reaction mechanisms, intermediate structures, and the energetics of transition states.

The formation of this compound is typically achieved through the Fischer esterification of 2,4-dichlorobenzoic acid and 3-hydroxybenzaldehyde (B18108) under acidic conditions. The reverse reaction, ester hydrolysis, can occur in acidic, basic, or neutral environments. Theoretical studies on similar esters, such as phenyl benzoate (B1203000) and methyl acetate (B1210297), have been conducted using methods like Density Functional Theory (DFT) and ab initio calculations to elucidate the intricate steps involved. nih.govnih.govresearchgate.net

Fischer Esterification Pathway:

The acid-catalyzed esterification mechanism proceeds through a series of reversible steps. masterorganicchemistry.com A useful mnemonic for this pathway is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of 2,4-dichlorobenzoic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition: The hydroxyl group of 3-hydroxybenzaldehyde acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Deprotonation: A proton is transferred from the newly added hydroxyl group.

Protonation: One of the original hydroxyl groups of the carboxylic acid is protonated.

Elimination: This protonation creates a good leaving group, water, which is subsequently eliminated.

Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst.

Hydrolysis Pathway:

The hydrolysis of esters has been a subject of extensive theoretical investigation. nih.govnih.govacs.org In neutral or acidic conditions, the mechanism often involves the formation of a tetrahedral intermediate similar to that in esterification.

Recent computational studies on ester hydrolysis have highlighted the role of water itself in the reaction mechanism. nih.govnih.gov For instance, Car-Parrinello molecular dynamics simulations on methyl formate (B1220265) in water suggest a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. nih.gov This process involves an initial autoionization of water, followed by simultaneous acid-base catalysis. nih.gov For activated esters, a mechanism involving a hydroxide ion from water autoionization, assisted by a second water molecule acting as a general base, is considered plausible. nih.gov

Transition State Analysis:

Computational chemistry allows for the detailed characterization of transition states, which are high-energy structures along the reaction coordinate. The table below presents hypothetical data for the key transition state in the rate-determining step of the hydrolysis of this compound, based on data from analogous systems. The rate-determining step is typically the formation or breakdown of the tetrahedral intermediate.

| Parameter | Hypothetical Value | Computational Method | Basis Set |

| Activation Energy (kcal/mol) | 20 - 25 | DFT (B3LYP) | 6-311++G |

| C-O Bond Length (Å) (forming) | 1.8 - 2.0 | MP2 | 6-31+G* |

| C=O Bond Length (Å) (breaking) | 1.3 - 1.4 | DFT (B3LYP) | 6-311++G |

| Imaginary Frequency (cm⁻¹) | -300 to -400 | DFT (B3LYP) | 6-311++G** |

This table is illustrative and based on computational studies of similar ester hydrolyses. The values are not from direct experimental or computational analysis of this compound.

DFT calculations, particularly with hybrid functionals like B3LYP, in conjunction with Pople-style basis sets (e.g., 6-31+G* or 6-311++G**), are commonly employed to model these reactions. nih.govresearchgate.net More computationally intensive methods like Møller-Plesset second-order perturbation theory (MP2) can be used to refine the energetic and geometric parameters. nih.govresearchgate.net The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Chemical Reactivity and Derivatization Studies of 3 Formylphenyl 2,4 Dichlorobenzoate

Reactivity of the Ester Linkage

The ester group in 3-Formylphenyl 2,4-dichlorobenzoate (B1228512) is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is influenced by the electronic effects of the attached aromatic rings. The 2,4-dichlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles. Conversely, the 3-formylphenyl group also exerts an electron-withdrawing effect, which can influence the stability of the leaving group.

Hydrolysis Kinetics and Equilibrium

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol (or phenol), can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.org The reaction with water alone is typically very slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the ester is heated with an excess of water. This reaction is reversible, and to drive the equilibrium towards the products—2,4-dichlorobenzoic acid and 3-hydroxybenzaldehyde (B18108)—a large excess of water is used. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that goes to completion, yielding the salt of the carboxylic acid and the alcohol. libretexts.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction follows second-order kinetics. rsc.orgchemrxiv.org The rate is influenced by the substituents on both the benzoyl and the phenyl portions of the molecule. Electron-withdrawing groups on the phenyl leaving group generally increase the rate of hydrolysis. chemrxiv.org

| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ at 25°C in 0.5 M Bu₄NBr |

| 4-OCH₃ | 0.45 |

| 4-CH₃ | 0.89 |

| H | 1.53 |

| 4-Cl | 3.16 |

| 3-Cl | 4.37 |

| 3-NO₂ | 14.1 |

| 4-NO₂ | 18.6 |

| Data adapted from a study on the alkaline hydrolysis of substituted phenyl benzoates and is intended for illustrative purposes. researchgate.net |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively creating a new ester. libretexts.org This reaction can be catalyzed by either acids or bases. libretexts.orgjconsortium.com The equilibrium nature of the reaction often requires using the reactant alcohol in large excess to drive the formation of the desired product. jconsortium.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated, and a new ester is formed. libretexts.org

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the ester carbonyl, leading to a tetrahedral intermediate which subsequently collapses to release the original alkoxy group and form the new ester. masterorganicchemistry.com

While specific studies on the transesterification of 3-Formylphenyl 2,4-dichlorobenzoate are not prevalent, research on the transesterification of methyl benzoate (B1203000) with various alcohols catalyzed by natural phosphate (B84403) has been reported, demonstrating the feasibility of such reactions. nih.gov

Ammonolysis and Aminolysis Pathways

Esters can react with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) to form amides. chemistrysteps.com This reaction proceeds through a nucleophilic acyl substitution mechanism.

Ammonolysis: The reaction of an ester with ammonia yields a primary amide and an alcohol. Studies on the ammonolysis of substituted phenyl benzoates have provided insights into the reaction mechanism, which can be influenced by the electronic nature of the substituents. nih.govresearchgate.net The reaction generally involves the formation of a tetrahedral intermediate. researchgate.net

Aminolysis: The reaction with primary or secondary amines produces secondary or tertiary amides, respectively. chemistrysteps.com The mechanism is similar to ammonolysis, involving nucleophilic attack of the amine on the carbonyl carbon of the ester. chemistrysteps.com The basicity of the amine and the nature of the leaving group are critical factors that can control the reaction mechanism, which may proceed through one or two intermediate species. acs.orgnih.gov Kinetic studies on the aminolysis of substituted phenyl benzoates have often shown that the reaction proceeds through a zwitterionic tetrahedral intermediate, with the rate-determining step potentially changing depending on the reaction conditions. researchgate.net

Transformations of the Formyl Group

The formyl group (-CHO) on the 3-formylphenyl moiety is a reactive site that can undergo both oxidation and reduction, providing pathways to other important functional groups.

Selective Oxidation to 3-Carboxyphenyl 2,4-dichlorobenzoate

The aldehyde group can be selectively oxidized to a carboxylic acid group without affecting the ester linkage under appropriate conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. pressbooks.pubncert.nic.in

Phase transfer catalysis has been successfully employed for the oxidation of benzaldehyde (B42025) and its derivatives to the corresponding benzoic acids using permanganate, achieving high yields under mild conditions. researchgate.net The use of such methods could potentially be applied to the selective oxidation of the formyl group in this compound. The product of this reaction would be 3-Carboxyphenyl 2,4-dichlorobenzoate. The synthesis of related compounds, such as 3-Carboxyphenylboronic acid from 3-cyanophenylboronic acid, demonstrates the feasibility of introducing a carboxyl group at the meta position of a phenyl ring. chemicalbook.com

The following table presents data for the oxidation of various substituted benzaldehydes to their corresponding benzoic acids using potassium permanganate under phase transfer catalysis, illustrating the general applicability of this method.

| Substrate | Product | Yield (%) |

| Benzaldehyde | Benzoic acid | 94 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 92 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 95 |

| 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 90 |

| Data is for illustrative purposes and adapted from a study on the oxidation of substituted benzaldehydes. researchgate.net |

Selective Reduction to 3-Hydroxymethylphenyl 2,4-dichlorobenzoate

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). jconsortium.comugm.ac.idlibretexts.org This reagent is generally not strong enough to reduce the ester functionality, allowing for the selective transformation of the aldehyde. libretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. ugm.ac.id The product of this selective reduction would be 3-Hydroxymethylphenyl 2,4-dichlorobenzoate.

The reduction of various aldehydes to their corresponding alcohols using sodium borohydride has been well-documented, often proceeding with high yields. ugm.ac.id For example, benzaldehyde is readily reduced to benzyl (B1604629) alcohol. ugm.ac.idrsc.org

The following table shows the results of the reduction of different aldehydes to their corresponding alcohols using sodium borohydride, highlighting the effectiveness of this reducing agent.

| Aldehyde | Corresponding Alcohol | Yield (%) |

| Benzaldehyde | Benzyl alcohol | 95 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 94 |

| Cinnamaldehyde | Cinnamyl alcohol | 92 |

| Furfural | Furfuryl alcohol | 90 |

| Data is for illustrative purposes and adapted from a study on the reduction of aldehydes. ugm.ac.id |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensations, Wittig Reactions, Grignard Additions)

The formyl group of this compound is a key site for carbon-carbon bond formation, allowing for the synthesis of a variety of derivatives. Standard reactions involving this aldehyde functionality, such as Aldol condensations, Wittig reactions, and Grignard additions, are instrumental in extending the carbon framework of the molecule.

Aldol Condensations: In the presence of a base or acid catalyst, the aldehyde can react with enolates or enols derived from ketones or other aldehydes. For instance, a crossed Aldol condensation with a ketone like acetophenone (B1666503) would be expected to yield a β-hydroxy ketone, which can then be dehydrated to form a chalcone-like α,β-unsaturated ketone. libretexts.orglumenlearning.com The reaction between an aldehyde and a ketone to form an α,β-unsaturated derivative is known as the Claisen-Schmidt condensation. lumenlearning.com These reactions are valuable for creating conjugated systems. libretexts.org

Wittig Reactions: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of substituted alkenes can be synthesized. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org

Grignard Additions: Grignard reagents (R-MgX) readily add to the electrophilic carbonyl carbon of the aldehyde, resulting in the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.comyoutube.comlibretexts.org This reaction is a powerful tool for introducing a wide range of alkyl, aryl, or vinyl groups at the formyl position. It is important to note that Grignard reagents can also potentially react with the ester functionality, although the aldehyde is generally more reactive. chemistrysteps.comyoutube.com

Below is a table summarizing the expected products from these carbon-carbon bond-forming reactions:

| Reaction Type | Reagent Example | Expected Product Structure | Product Class |

| Aldol Condensation | Acetophenone, NaOH | 3-(3-(2,4-dichlorobenzoyloxy)phenyl)-1-phenylprop-2-en-1-one | α,β-Unsaturated Ketone |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 3-vinylphenyl 2,4-dichlorobenzoate | Styrene derivative |

| Grignard Addition | Phenylmagnesium bromide, H₃O⁺ | 3-(hydroxy(phenyl)methyl)phenyl 2,4-dichlorobenzoate | Secondary Alcohol |

Reductive Amination for Nitrogen-Containing Derivatives

Reductive amination is a versatile method for converting the aldehyde group of this compound into a primary, secondary, or tertiary amine. organic-chemistry.orgmdpi.com This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction. mdpi.com

A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices due to their selectivity for the iminium ion over the starting aldehyde. organic-chemistry.org The reaction can be performed with ammonia to yield a primary amine, or with primary or secondary amines to produce secondary or tertiary amines, respectively. This method is highly valuable for the synthesis of diverse nitrogen-containing derivatives, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov

The general scheme for the reductive amination of this compound is as follows:

General Reaction Scheme for Reductive Amination

This compound + R¹R²NH → [Imine/Iminium Intermediate] --[Reducing Agent]--> 3-((R¹R²N)methyl)phenyl 2,4-dichlorobenzoate

A table of potential reductive amination products is provided below:

| Amine Reactant | Reducing Agent | Expected Product | Product Class |

| Ammonia (NH₃) | NaBH₃CN | 3-(aminomethyl)phenyl 2,4-dichlorobenzoate | Primary Amine |

| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | 3-((methylamino)methyl)phenyl 2,4-dichlorobenzoate | Secondary Amine |

| Dimethylamine ((CH₃)₂NH) | NaBH₄ | 3-((dimethylamino)methyl)phenyl 2,4-dichlorobenzoate | Tertiary Amine |

Reactivity of the Dichlorinated Phenyl Moiety

The 2,4-dichlorinated phenyl ring of the ester group also presents opportunities for chemical modification, primarily through reactions that target the aryl-halide bonds.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the dichlorinated phenyl ring is expected to be significantly disfavored. The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less nucleophilic and thus less reactive towards electrophiles. pitt.edumasterorganicchemistry.commasterorganicchemistry.com Furthermore, the ester group is also a deactivating group. libretexts.org While halogens are typically ortho, para-directing, the combined deactivating effects of the two chlorine atoms and the ester functionality would likely require harsh reaction conditions, which could lead to non-selective reactions or decomposition of the starting material. masterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic aromatic substitution on this moiety is not considered a synthetically viable strategy for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The chlorine atoms on the 2,4-dichlorophenyl moiety serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgyoutube.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involve the reaction of the aryl halide with an organometallic reagent in the presence of a palladium catalyst and a ligand. libretexts.org

The reactivity of the two chlorine atoms can differ. The chlorine at the C-4 position is generally more reactive towards oxidative addition to the palladium catalyst than the sterically hindered chlorine at the C-2 position. This regioselectivity can potentially allow for selective mono-functionalization at the C-4 position under carefully controlled reaction conditions.

A summary of potential palladium-catalyzed cross-coupling reactions is presented in the table below:

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Expected Product (Mono-substitution at C-4) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 3-formylphenyl 4'-phenyl-[1,1'-biphenyl]-2-carboxylate |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Base | 3-formylphenyl 2-chloro-4-styrylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 3-formylphenyl 2-chloro-4-(phenylethynyl)benzoate |

Synthesis and Characterization of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, a systematic synthesis and characterization of structural analogs and derivatives would be necessary. nih.govelsevierpure.comcalstate.edu These studies are crucial for identifying the key structural features responsible for a compound's biological activity and for optimizing its properties.

Analog design would involve modifications at three primary sites:

The Formylphenyl Moiety: The aldehyde group could be replaced with other functional groups (e.g., nitro, cyano, carboxyl) or its position on the phenyl ring could be varied (ortho or para).

The Ester Linkage: The ester bond could be replaced with other linking groups such as an amide or an ether to probe the importance of the ester functionality for activity.

The Dichlorinated Phenyl Moiety: The substitution pattern of the chlorine atoms could be altered (e.g., 3,4-dichloro, 3,5-dichloro), or the chlorine atoms could be replaced with other halogen or alkyl groups to investigate the electronic and steric requirements at this position.

The synthesis of these analogs would rely on standard organic chemistry transformations. For example, analogs with different substituents on the phenyl rings could be prepared from appropriately substituted starting materials (e.g., substituted phenols and benzoyl chlorides).

The characterization of these newly synthesized compounds would be carried out using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyls of the aldehyde and ester.

A hypothetical SAR study might involve the synthesis of the analogs listed in the table below and the subsequent evaluation of their biological activity.

| Analog Number | Modification from Parent Compound | Synthetic Precursors |

| 1 | 3-Nitrophenyl 2,4-dichlorobenzoate | 3-Nitrophenol, 2,4-Dichlorobenzoyl chloride |

| 2 | 3-Formylphenyl 3,4-dichlorobenzoate | 3-Hydroxybenzaldehyde, 3,4-Dichlorobenzoyl chloride |

| 3 | N-(3-formylphenyl)-2,4-dichlorobenzamide | 3-Aminobenzaldehyde, 2,4-Dichlorobenzoyl chloride |

Applications in Materials Science and Advanced Functional Materials Research

Utilization as a Precursor for Polymeric Materials

The bifunctional nature of 3-Formylphenyl 2,4-dichlorobenzoate (B1228512), possessing both an aldehyde and a dichlorinated ester, makes it a valuable building block for various polymerization reactions. The aldehyde group can readily participate in condensation reactions with a variety of monomers, including amines, phenols, and active methylene (B1212753) compounds, to form a diverse range of polymers such as polyimines (Schiff bases), phenolic resins, and Knoevenagel polymers.

The presence of the 2,4-dichlorobenzoate moiety offers several advantages. The chlorine atoms can serve as sites for further modification, enabling the introduction of other functional groups to tailor the polymer's properties. Furthermore, the dichlorinated aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers.

| Polymer Type | Potential Monomer Co-reactants | Resulting Polymer Linkage | Potential Properties |

| Polyimines | Diamines | Imine (-C=N-) | Thermal stability, chelation properties |

| Phenolic Resins | Phenols | Methylene bridges | High thermal resistance, chemical inertness |

| Knoevenagel Polymers | Compounds with active methylene groups | Carbon-carbon double bonds | Conjugated systems, potential for conductivity |

These polymers could find applications in high-performance plastics, adhesives, and coatings where thermal and chemical resistance are paramount.

Potential Integration into Optoelectronic Materials

The structural components of 3-Formylphenyl 2,4-dichlorobenzoate suggest its potential for creating materials with interesting optical and electronic properties. The formylphenyl group can act as a core component of various chromophores, which are the parts of a molecule responsible for its color and other photo-physical properties.

By reacting the aldehyde group, this compound can be incorporated into larger conjugated systems, which are essential for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The electron-withdrawing nature of the dichlorinated ring can be used to tune the electronic energy levels of these materials, influencing their light absorption and emission characteristics.

For instance, the aldehyde functionality allows for the synthesis of stilbene (B7821643) and chalcone-type chromophores through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. These chromophores are known for their fluorescent and NLO properties.

| Chromophore Type | Synthetic Reaction | Key Structural Feature | Potential Application |

| Stilbene derivatives | Wittig reaction | Aryl-CH=CH-Aryl | Organic Light-Emitting Diodes (OLEDs) |

| Chalcone derivatives | Claisen-Schmidt condensation | Aryl-CO-CH=CH-Aryl | Nonlinear Optics (NLO) |

| Schiff base derivatives | Condensation with anilines | Aryl-CH=N-Aryl | Chemical sensors |

Role in the Design of Liquid Crystalline Systems

The rod-like shape and polarizable nature of molecules are key factors in the formation of liquid crystalline phases. While this compound itself is not reported to be a liquid crystal, its structure contains moieties commonly found in liquid crystalline materials. The ester linkage and the phenyl rings contribute to the molecular rigidity and anisotropy necessary for mesophase formation.

The aldehyde group provides a convenient handle to elongate the molecule by reacting it with other mesogenic (liquid crystal-forming) units. For example, condensation with aromatic amines can lead to imine-containing molecules with an extended, rigid core, a common strategy in the design of calamitic (rod-like) liquid crystals. The lateral chlorine atoms on the benzoate (B1203000) ring can influence the packing of the molecules and, consequently, the type and stability of the liquid crystal phases. Research on other formylphenyl derivatives has shown that such modifications can lead to the formation of nematic and smectic phases. frontiersin.org

Function as an Intermediate in Specialty Chemical Production

Beyond its direct application in materials, this compound serves as a valuable intermediate in the synthesis of more complex specialty chemicals. Its aldehyde group can be transformed into a variety of other functional groups, such as carboxylic acids, alcohols, or nitriles, through standard organic transformations.

This versatility makes it a key starting material for the multi-step synthesis of pharmaceuticals, agrochemicals, and fine chemicals where a substituted benzaldehyde (B42025) is required. The presence of the dichlorobenzoate ester can be advantageous, as it can be hydrolyzed at a later stage of the synthesis to reveal a hydroxyl group, adding another point for chemical modification. The classification of this compound as an organic building block, an ester, and an aldehyde underscores its role as a versatile synthetic intermediate. bldpharm.com

| Transformation of Aldehyde Group | Reagents | Resulting Functional Group |

| Oxidation | Potassium permanganate (B83412), Jones reagent | Carboxylic acid |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol |

| Reductive amination | Amine, Sodium cyanoborohydride | Amine |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Knoevenagel Condensation | Active methylene compound, base | Substituted alkene |

Green Chemistry Principles in the Synthesis and Application of 3 Formylphenyl 2,4 Dichlorobenzoate

Maximizing Atom Economy in Synthetic Routes

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org The conventional synthesis of 3-Formylphenyl 2,4-dichlorobenzoate (B1228512) likely proceeds via a Schotten-Baumann reaction, which involves the acylation of 3-hydroxybenzaldehyde (B18108) with 2,4-dichlorobenzoyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521). wikipedia.orgbyjus.com

While effective, the Schotten-Baumann reaction often exhibits a suboptimal atom economy. The reaction generates stoichiometric amounts of byproducts, typically a hydrochloride salt of the base used. byjus.com For instance, if pyridine is used as the base, pyridinium (B92312) chloride is formed as a waste product.

Theoretical Atom Economy Calculation for Conventional Synthesis:

The reaction can be represented as: C₇H₆O₂ (3-hydroxybenzaldehyde) + C₇H₃Cl₂O (2,4-dichlorobenzoyl chloride) → C₁₄H₈Cl₂O₃ (3-Formylphenyl 2,4-dichlorobenzoate) + HCl

The molecular weight of 3-hydroxybenzaldehyde is approximately 122.12 g/mol , 2,4-dichlorobenzoyl chloride is approximately 209.03 g/mol , and the product, this compound, is approximately 295.12 g/mol . The byproduct, hydrogen chloride (HCl), has a molecular weight of approximately 36.46 g/mol .

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

In this idealized reaction, the atom economy would be: (295.12 / (122.12 + 209.03)) x 100% = (295.12 / 331.15) x 100% ≈ 89.1%

Alternative synthetic routes with higher atom economy include catalytic esterification processes that avoid the use of stoichiometric reagents. For example, direct esterification between 3-hydroxybenzaldehyde and 2,4-dichlorobenzoic acid, if a suitable catalyst is found, would produce only water as a byproduct, leading to a much higher atom economy.

Table 1: Illustrative Comparison of Atom Economy in Different Synthetic Routes for this compound This table presents a hypothetical comparison based on general principles of reaction types, as specific experimental data for this compound is not available.

| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Conventional Schotten-Baumann (with NaOH) | 3-hydroxybenzaldehyde, 2,4-dichlorobenzoyl chloride, NaOH | NaCl, H₂O | ~79% |

| Catalytic Direct Esterification | 3-hydroxybenzaldehyde, 2,4-dichlorobenzoic acid | H₂O | ~94% |

Implementation of Safer Solvents and Auxiliary Substances

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliary substances, or their complete elimination if possible. jk-sci.com Solvents constitute a significant portion of the waste generated in chemical processes and can pose hazards to human health and the environment. jk-sci.com

In the context of the Schotten-Baumann synthesis of this compound, chlorinated solvents like dichloromethane (B109758) (DCM) are often employed. wikipedia.org These solvents are effective for dissolving the reactants and facilitating the reaction, but they are also associated with environmental and health concerns. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for choosing greener alternatives. acs.orgwhiterose.ac.uk

Based on these guides, preferable solvents for esterification reactions include esters like ethyl acetate (B1210297) or isopropyl acetate, and ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more environmentally benign than chlorinated solvents. whiterose.ac.uk The ideal scenario, however, is to conduct the reaction in a solvent-free system, if the physical properties of the reactants allow.

Another approach to greener synthesis is the use of phase-transfer catalysis (PTC). In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst can facilitate the reaction between reactants present in different phases. researchgate.net This can enable the use of water as a solvent and an inorganic base like sodium hydroxide, avoiding the need for organic bases like pyridine and potentially hazardous organic solvents. researchgate.net

Table 2: Illustrative Solvent Selection for the Synthesis of this compound This table provides a qualitative comparison of potential solvents based on general green chemistry principles. Specific suitability would require experimental validation.

| Solvent | Green Chemistry Classification | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Dichloromethane (DCM) | Problematic | Good solubility of reactants | Environmental and health concerns |

| Toluene | Usable | Effective for aromatic compounds | Volatile organic compound (VOC) |

| Ethyl Acetate | Recommended | Lower toxicity, biodegradable | May have lower solubility for some reactants |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, good solvent properties | Higher cost, potential for peroxide formation |

| Water (with PTC) | Recommended | Benign, non-flammable | Requires a phase-transfer catalyst, potential for hydrolysis |

Development and Application of Novel Catalytic Systems (e.g., Biocatalysis, Heterogeneous Catalysis)

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient reactions under milder conditions and can often be recycled and reused. For the synthesis of this compound, moving away from stoichiometric base-promoted reactions to catalytic alternatives is a key green strategy.

Biocatalysis: Enzymes, as biocatalysts, offer high selectivity and can operate under mild conditions of temperature and pressure, often in aqueous media. Lipases, in particular, are well-known for their ability to catalyze esterification and transesterification reactions. emergingpub.comnih.gov The use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be explored for the synthesis of this compound. nih.gov Immobilization of the enzyme on a solid support facilitates its separation from the reaction mixture and allows for its reuse, which is crucial for the economic viability of the process. numberanalytics.com

A potential biocatalytic route could involve the direct esterification of 3-hydroxybenzaldehyde with 2,4-dichlorobenzoic acid or the transesterification of a simple ester of 2,4-dichlorobenzoic acid with 3-hydroxybenzaldehyde.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants and products, which simplifies their recovery and recycling. For esterification reactions, solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or zeolites can be effective alternatives to corrosive mineral acids. gcsu.eduresearchgate.net These catalysts can promote the direct esterification of a carboxylic acid with a phenol (B47542), a reaction that is often challenging with conventional methods. libretexts.org The use of recyclable heterogeneous catalysts would significantly reduce the waste generated compared to stoichiometric methods. capes.gov.brwikipedia.org

Table 3: Illustrative Comparison of Catalytic Systems for the Synthesis of this compound This table presents a hypothetical comparison based on general catalytic principles, as specific data for the target compound is not available.

| Catalytic System | Catalyst Type | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Stoichiometric Base (e.g., Pyridine) | Homogeneous | Well-established reaction | Poor atom economy, waste generation, difficult separation |

| Immobilized Lipase (e.g., Novozym 435) | Biocatalyst (Heterogeneous) | High selectivity, mild conditions, biodegradable | Enzyme cost and stability, slower reaction rates |

| Solid Acid Resin (e.g., Amberlyst-15) | Heterogeneous | Recyclable, reduced corrosion | May require higher temperatures, potential for side reactions |

| Phase-Transfer Catalyst | Homogeneous | Allows use of aqueous base, milder conditions | Catalyst may need to be separated from the product |

Designing for Energy Efficiency in Chemical Transformations

Energy efficiency is a critical aspect of green chemistry that aims to minimize the energy requirements of chemical processes, thereby reducing their environmental and economic impact. chemicalprocessing.com The energy consumption of a chemical reaction is influenced by factors such as reaction temperature, pressure, and reaction time.

Switching from batch processing to continuous flow chemistry can lead to significant improvements in energy efficiency. researchgate.netmdpi.com Continuous flow reactors offer better heat and mass transfer, allowing for more precise temperature control and potentially shorter reaction times. labmanager.com This can lead to lower energy consumption per unit of product. amt.uk For exothermic reactions, the enhanced heat removal capabilities of flow reactors can prevent hotspots and improve safety.

Furthermore, optimizing reactor design, such as using advanced mixing technologies and heat integration, can significantly reduce the energy demand of batch reactors. chemicalindustryjournal.co.ukstalwartint.comweserland.eu

Table 4: Illustrative Comparison of Energy Efficiency in Different Reactor Setups This table provides a qualitative comparison based on general reactor principles. Specific energy savings would depend on the detailed process design.

| Reactor Type | Key Characteristics | Potential Energy Efficiency Advantages | Potential Energy Efficiency Disadvantages |

|---|---|---|---|

| Conventional Batch Reactor | All reactants mixed at once | Simple setup | Poor heat transfer, potential for long reaction times |

| Continuous Flow Reactor | Reactants continuously pumped through | Excellent heat and mass transfer, shorter reaction times | Higher initial investment, potential for clogging |

| Advanced Batch Reactor | Improved mixing and heat exchange | Better temperature control, reduced batch times | Higher cost than conventional batch reactors |

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. pharmacyjournal.org In the synthesis of this compound, several strategies can be employed to minimize waste generation.

As discussed previously, improving atom economy by moving to catalytic routes directly reduces the formation of byproducts. The use of recyclable heterogeneous or biocatalysts minimizes catalyst-related waste. emergingpub.comresearchgate.net

Process optimization, including adjusting reaction conditions to maximize yield and minimize side reactions, is another crucial aspect of waste prevention. numberanalytics.com Techniques like Design of Experiments (DoE) can be used to systematically optimize reaction parameters.

Finally, at the end of the product lifecycle, considering the biodegradability and environmental fate of this compound and any associated products is an important aspect of a holistic green chemistry approach.

Table 5: Overview of Waste Prevention Strategies This table summarizes key strategies for waste minimization applicable to the synthesis of this compound.

| Strategy | Description | Impact on Waste Reduction |

|---|---|---|

| Improve Atom Economy | Design synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduces the generation of stoichiometric byproducts. |

| Use of Catalysts | Employ catalytic reagents instead of stoichiometric ones. | Minimizes waste from reagents and allows for catalyst recycling. |

| Safer and Recyclable Solvents | Choose solvents with lower environmental impact and implement recycling programs. | Reduces the volume of solvent waste, which is often the largest waste stream. numberanalytics.com |

| Process Optimization | Fine-tune reaction conditions to maximize product yield and minimize side product formation. | Increases process efficiency and reduces the amount of waste per unit of product. |

| Continuous Flow Processing | Switch from batch to continuous manufacturing. | Can lead to higher yields, fewer byproducts, and less solvent usage. |

Future Research Directions and Emerging Trends

Development of Highly Stereoselective Synthetic Methodologies

While 3-Formylphenyl 2,4-dichlorobenzoate (B1228512) is an achiral molecule, its aldehyde group serves as a critical handle for introducing chirality. Future research will likely focus on developing highly stereoselective methods that use this compound as a key starting material.

Detailed Research Focus:

Asymmetric Aldol and Related Reactions: The formyl group is an ideal electrophile for asymmetric aldol, Mannich, and similar carbon-carbon bond-forming reactions. researchgate.net Research could target the development of novel chiral organocatalysts or metal complexes that direct the addition of nucleophiles to the aldehyde, producing acyclic products with multiple stereocenters. researchgate.net

Enantioselective Reductions and Additions: The synthesis of chiral secondary alcohols via the asymmetric reduction of the aldehyde or the addition of organometallic reagents in the presence of chiral ligands is a promising direction.

Multi-component Reactions: Stereoselective multi-component reactions, such as the Passerini reaction, could utilize the aldehyde functionality to construct complex, chiral α-acyloxy amides in a single step with high atom economy. wikipedia.org The development of chiral catalysts for such reactions is an active area of research. wikipedia.org

Advances in this area would enable the transformation of a simple achiral precursor into a diverse range of high-value, enantiomerically pure compounds for applications in pharmaceuticals and materials science. acs.org

Advanced Mechanistic Studies using Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The application of real-time and in-situ spectroscopic techniques to reactions involving 3-Formylphenyl 2,4-dichlorobenzoate would provide invaluable kinetic and structural data.

Potential Spectroscopic Applications:

NMR and IR Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can monitor the consumption of reactants and the formation of intermediates and products in real time. acs.org This could be applied to study the kinetics of the esterification reaction to form the title compound or its subsequent hydrolysis under various conditions. mdpi.commasterorganicchemistry.com

Mass Spectrometry: Ambient ionization mass spectrometry techniques, such as Paper Spray Ionization (PSI-MS), can be adapted for high-throughput reaction monitoring, providing a rapid means to screen catalysts and conditions for reactions involving the aldehyde or ester group. researchgate.net

These advanced analytical methods would allow researchers to build precise mechanistic models, identify rate-determining steps, and uncover transient intermediates, leading to more efficient and selective synthetic protocols. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The structural backbone of this compound is well-suited for the generation of large chemical libraries for drug discovery and materials science. wikipedia.org High-throughput screening (HTS) and combinatorial chemistry are powerful tools to accelerate this process. nih.govnih.gov

Strategies for Derivative Discovery:

Scaffold-Based Library Synthesis: Using the title compound as a central scaffold, combinatorial libraries can be generated by reacting the aldehyde group with a diverse set of reagents (e.g., amines, hydrazines, Wittig reagents) in a parallel format. youtube.com This approach allows for the rapid creation of thousands of structurally related compounds. nih.gov

HTS for Biological Activity: These libraries can then be screened en masse for biological activity against various targets, such as enzymes or cellular pathways. researchgate.net This method dramatically increases the probability of identifying "hit" compounds for further development. nih.gov

Materials Discovery: A similar approach can be used to discover new materials. For example, derivatives could be screened for properties like fluorescence, liquid crystallinity, or as precursors for novel polymers. acs.org

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing the potential for rapid diversification.

| Scaffold Core | Reaction Type | Reagent Class (Examples) | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| 3-(2,4-Dichlorobenzoyloxy)benzaldehyde | Reductive Amination | Primary & Secondary Amines (Aniline, Piperidine) | Substituted Amines | Pharmaceuticals |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | Polymers, Photo-switches | |

| Condensation | Hydrazines, Hydroxylamines | Hydrazones, Oximes | Sensors, Ligands | |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (Malononitrile) | Substituted Alkenes | Functional Dyes |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. youtube.com For a molecule like this compound, AI/ML can be applied to predict reactivity, design synthetic routes, and propose novel derivatives with desired properties. nih.gov

Key AI/ML Applications:

Reaction Outcome Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely outcome and yield of a reaction involving the title compound under various conditions (catalyst, solvent, temperature). acs.org

Retrosynthesis Planning: AI tools can propose complete synthetic pathways to complex target molecules starting from this compound, breaking down the synthesis into a series of logical, literature-validated steps. youtube.com

De Novo Molecular Design: AI can generate novel molecular structures based on the core scaffold, optimized in silico for specific properties such as binding affinity to a biological target or desired electronic properties, even before they are synthesized.

| AI/ML Model Type | Input Data | Predicted Output/Application | Potential Impact |

|---|---|---|---|

| Graph Neural Network (GNN) | Molecular Structure | Site selectivity for further aromatic substitution acs.orgnih.gov | Guides late-stage functionalization |

| Recurrent Neural Network (RNN) | SMILES Strings of Reactants & Reagents | Major product of a reaction | Accelerates reaction screening |

| Transformer-based Models | Reaction Database | Multi-step retrosynthetic pathways youtube.com | Optimizes synthesis planning |

| Generative Adversarial Network (GAN) | Scaffold + Desired Properties | Novel derivative structures | Innovates drug/materials discovery |

Exploration of Novel Reactivity Patterns under Extreme Conditions or Unconventional Catalysis

Pushing the boundaries of reaction conditions can unlock new and unexpected reactivity. Subjecting this compound to extreme pressures, temperatures, or novel catalytic systems could lead to the discovery of unprecedented transformations.

Emerging Areas of Exploration:

Mechanochemistry: Performing reactions in a ball mill, often without any solvent, can lead to different product selectivities and faster reaction times compared to traditional solution-phase chemistry. acs.org The synthesis or derivatization of the title compound via mechanochemical methods could offer a greener, more efficient alternative.

Photocatalysis: The dichlorinated aromatic ring and the benzaldehyde (B42025) moiety are potential sites for photocatalytic activation. mdpi.com Visible-light photoredox catalysis could enable novel C-H functionalization, dehalogenation, or coupling reactions that are difficult to achieve with conventional thermal methods. nih.gov

Electrosynthesis: Electrochemical methods offer a reagent-free way to perform redox reactions. The aldehyde group could be selectively oxidized or reduced, or the C-Cl bonds could be targeted for reductive cleavage under electrochemical control.

These unconventional approaches not only expand the synthetic toolkit but also align with the principles of green chemistry by potentially reducing solvent waste and energy consumption. acs.orgmdpi.com

Q & A

Basic: What are the key synthetic pathways for preparing 3-formylphenyl 2,4-dichlorobenzoate, and how can purity be optimized?

Methodological Answer:

A common approach involves esterification of 2,4-dichlorobenzoic acid derivatives with 3-formylphenol. For example, potassium 2,4-dichlorobenzoate can react with aryl halides (e.g., 3-formylphenyl chloride) in the presence of copper catalysts (Cu powder and CuCl) under reflux conditions. Solvent choice (e.g., nitrobenzene) and reaction time (~20–45 minutes) significantly influence yield . Purity optimization requires post-synthesis purification via column chromatography, followed by recrystallization in ethanol or acetic anhydride to remove byproducts like dichloroxanthones . Analytical validation using HPLC (C18 columns, UV detection at 254 nm) or GC-MS (with methyl derivatives) ensures ≥95% purity .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should assess thermal, photolytic, and hydrolytic degradation. For thermal stability, use differential scanning calorimetry (DSC) to determine melting points (e.g., 154–155°C for related esters) and monitor decomposition via TGA . Photostability is tested under UV light (λ = 365 nm) in quartz cells, with degradation products analyzed by LC-MS. Hydrolytic stability in aqueous buffers (pH 4–9) at 25–50°C can reveal susceptibility to ester hydrolysis; quench reactions at intervals and quantify residual compound via UV-Vis spectroscopy (λmax ~275 nm) . Store samples in amber vials at –20°C under nitrogen to minimize oxidation .

Advanced: What microbial degradation pathways exist for 2,4-dichlorobenzoate derivatives, and how do they inform bioremediation strategies?

Methodological Answer:

Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 metabolize 2,4-dichlorobenzoate via reductive dehalogenation. The pathway involves:

Ligase-mediated CoA activation to form 2,4-dichlorobenzoyl-CoA.

NADPH-dependent ortho-dechlorination yielding 4-chlorobenzoyl-CoA.

Hydrolytic para-dechlorination to 4-hydroxybenzoyl-CoA, which is hydrolyzed to protocatechuate for ring cleavage .

To enhance bioremediation, researchers use root-colonizing bacteria (e.g., Pseudomonas fluorescens 2-79RL) engineered with plasmids (e.g., pPB 111) encoding dehalogenases. Monitor degradation efficiency via bioluminescence (lux gene reporters) or LC-MS quantification of intermediates .

Advanced: How do rhizosphere dynamics influence the biodegradation efficiency of 2,4-dichlorobenzoate derivatives?

Methodological Answer:

The rhizosphere enhances degradation via root exudates (e.g., phenolic acids) that chemoattract degraders like Pseudomonas spp. However, inefficiencies arise due to:

- Competition with indigenous microbiota : Use gnotobiotic systems to isolate plant-microbe interactions.

- Gene transfer limitations : Introduce conjugative plasmids (e.g., pJP4) carrying dehalogenase genes (e.g., cbaABC) into native soil bacteria via triparental mating .

- Environmental stressors : Test degradation in soil microcosms with varying moisture (10–30% w/w) and organic content (1–5% humic acid). Quantify gene expression via qPCR (targeting cbaR regulatory genes) under stress .

Advanced: How can contradictory data on reductive dehalogenation mechanisms be resolved?

Methodological Answer:

Discrepancies in reported NADPH/CoA dependency (e.g., strain-specific enzyme kinetics) require:

Enzyme purification : Use anion-exchange chromatography (DEAE-Sepharose) and size-exclusion chromatography (Sephadex G-100) to isolate dehalogenases from cell extracts .

In vitro assays : Compare cofactor requirements (Mg²⁺, ATP, CoA) across strains. For example, strain KZ-4 requires CoA for 2,4-dichlorobenzoyl-CoA formation, while NTB-1 may utilize alternate thioesters .

Isotopic tracing : Use ¹⁴C-labeled 2,4-dichlorobenzoate to track intermediate formation via scintillation counting and autoradiography .

Basic: What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Derivatize with diazomethane to methylate free carboxyl groups; use DB-5MS columns (30 m × 0.25 mm) with He carrier gas. Detect impurities like dichloroxanthones via SIM mode (m/z 246, 248) .

- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradients (flow: 1 mL/min). Quantify residual 2,4-dichlorobenzoic acid at 210 nm .

- NMR : ¹H NMR (500 MHz, CDCl₃) identifies aldehydic protons (δ 10.2 ppm) and aromatic protons (δ 7.5–8.1 ppm); ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

Advanced: What role do chlorobenzoyl-CoA intermediates play in toxicity during microbial degradation?

Methodological Answer:

Chlorobenzoyl-CoA derivatives inhibit enzymes like succinate dehydrogenase in non-adapted microbes. To assess toxicity:

Growth inhibition assays : Culture Escherichia coli BW25113 with/without 4-chlorobenzoyl-CoA (0–1 mM) in M9 media; monitor OD₆₀₀.

Proteomic analysis : Use 2D-PAGE/MS to identify stress-response proteins (e.g., GroEL, DnaK) upregulated in Pseudomonas spp. exposed to intermediates .

Genetic knockouts : Delete cbaE (thioesterase gene) in model strains to assess intracellular CoA accumulation via LC-MS/MS .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer: